
1-(Quinazolin-4-yl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Quinazolin-4-yl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound “1-(Quinazolin-4-yl)piperidine-3-carboxylic acid” is a hybrid molecule that combines the pharmacophoric features of quinazoline and piperidine . Quinazoline derivatives have been found to exhibit a range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . The piperidine carboxylic acid moiety has been reported to inhibit GABA (γ-aminobutyric acid) uptake . Therefore, the primary targets of this compound are likely to be related to these biological activities.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. The quinazoline moiety interacts with various targets involved in cancer, microbial infections, convulsions, and lipid metabolism . The piperidine carboxylic acid moiety inhibits the uptake of GABA, a neurotransmitter, thereby affecting neural signaling .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its multi-targeted nature. The quinazoline moiety can interfere with pathways involved in cell proliferation, microbial growth, neuronal excitability, and lipid metabolism . The inhibition of GABA uptake by the piperidine carboxylic acid moiety can affect neural signaling pathways .
Pharmacokinetics
The molecular hybridization of quinazoline with other bioactive scaffolds has been reported to improve the potency of the resulting compounds This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The result of the compound’s action is the modulation of the activities of its targets, leading to changes in the associated cellular processes. This can result in anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia effects, depending on the specific targets and the context . The inhibition of GABA uptake can lead to changes in neural signaling .
生物活性
1-(Quinazolin-4-yl)piperidine-3-carboxylic acid is a compound that integrates the pharmacophoric characteristics of quinazoline and piperidine, leading to a diverse array of biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Pharmacological Properties
The compound has been studied for various biological activities, including:
- Anticancer Activity : Quinazoline derivatives are known for their potential as cancer therapeutics. Research indicates that this compound may inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving the inhibition of tubulin assembly and interference with cell signaling pathways .
- Antimicrobial Activity : Similar compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. The quinazoline moiety in this compound can interact with penicillin-binding proteins, enhancing its antimicrobial efficacy .
- Neuroprotective Effects : Some studies suggest that quinazoline derivatives could have anticonvulsant properties, which may be attributed to their ability to modulate neuronal excitability and influence neurotransmitter systems .
The biological activity of this compound can be attributed to several mechanisms:
- Target Interaction : The quinazoline component interacts with multiple biological targets, affecting pathways related to cell proliferation, microbial growth, and lipid metabolism. This multi-target approach enhances its therapeutic potential across various diseases .
- Biochemical Pathways : The compound influences key biochemical pathways involved in cancer progression and microbial resistance. For instance, it may disrupt the function of critical enzymes or receptors that regulate these processes .
- Pharmacokinetics : The hybrid structure of the compound contributes to improved bioavailability and potency compared to simpler analogs. This is essential for its effectiveness as a therapeutic agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in substituents on the quinazoline or piperidine rings significantly influence the compound's potency and selectivity. For example, modifications at specific positions can enhance anticancer activity or improve binding affinity to target enzymes .
- Comparative Analysis : A comparison with other quinazoline derivatives reveals that structural features such as ring size, functional groups, and stereochemistry play vital roles in determining biological activity. Compounds with similar frameworks have been tested for their ability to inhibit specific kinases or other targets relevant to cancer therapy .
Case Studies
Several studies illustrate the biological activity of related compounds:
- Anticancer Studies : A series of quinazoline derivatives were evaluated against various cancer cell lines, demonstrating significant antiproliferative effects with IC50 values in the low micromolar range. For instance, compounds modified at the 2nd position showed enhanced activity against HeLa cells .
- Antimicrobial Efficacy : Research highlighted the synergistic effects of quinazoline derivatives when combined with traditional antibiotics like piperacillin-tazobactam against MRSA, showcasing their potential in overcoming antibiotic resistance .
科学的研究の応用
1-(Quinazolin-4-yl)piperidine-3-carboxylic acid is a compound with diverse applications, particularly in the pharmaceutical and chemical research fields. It is a quinazoline derivative, which is a class of compounds known for their wide range of biological activities.
Basic Information
this compound is also known as this compound . The CAS number is 1184535-87-2 .
Pharmaceutical Research
This compound is often utilized as a building block in the synthesis of pharmaceutically active compounds . Quinazoline derivatives have demonstrated diverse biological activities, including analgesic, anti-inflammatory, and neuroprotective properties . They are also useful as anti-hypertensive, anxiolytic agents, and agents for appetite control . Furthermore, these compounds can treat memory loss due to Alzheimer's disease and/or other dementias, as anti-epileptic and anti-convulsant, and as agents to treat withdrawal from alcohol or drug addiction .
Research on Quinazolinones
The syntheses of quinazolinone derivatives and their structure–activity relationship (SAR) have been reported . These compounds have been investigated for their potential in treating methicillin-resistant Staphylococcus aureus (MRSA) .
Development of Novel Therapeutics
Due to its hybrid nature, combining quinazoline and piperidine pharmacophores, this compound is used in developing novel therapeutics. Molecular hybridization has been shown to improve the potency of resulting compounds. The quinazoline moiety interacts with targets involved in cancer, microbial infections, convulsions, and lipid metabolism.
Biochemical Research
特性
IUPAC Name |
1-quinazolin-4-ylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(19)10-4-3-7-17(8-10)13-11-5-1-2-6-12(11)15-9-16-13/h1-2,5-6,9-10H,3-4,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEYFJXJGUFFRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。